Amicetose

Description

Properties

CAS No. |

27518-97-4 |

|---|---|

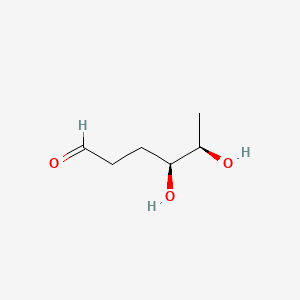

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(4S,5R)-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6+/m1/s1 |

InChI Key |

XXIHHRIZGBRENI-RITPCOANSA-N |

SMILES |

CC(C(CCC=O)O)O |

Isomeric SMILES |

C[C@H]([C@H](CCC=O)O)O |

Canonical SMILES |

CC(C(CCC=O)O)O |

Other CAS No. |

27518-97-4 |

Synonyms |

amicetose |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Properties

Amicetose is integral to the structure of amicetin, which exhibits significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of protein biosynthesis through interaction with the 23S rRNA component of the ribosome.

Case Study: Antimicrobial Activity

- Source : Streptomyces vinaceusdrappus

- Findings : Heterologous expression of the amicetin biosynthesis gene cluster in Streptomyces lividans resulted in the production of amicetin and its analogues, confirming its antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Applications

Research indicates that this compound-containing compounds also exhibit antiviral properties. Amicetin has shown effectiveness against various viruses, including herpes simplex virus type 1 and poliovirus. This broad-spectrum activity highlights the potential for developing antiviral therapies based on this compound derivatives.

Data Table: Antiviral Efficacy

| Virus Type | Compound | Inhibition Mechanism |

|---|---|---|

| Herpes Simplex Virus 1 | Amicetin | Inhibition of viral protein synthesis |

| Poliovirus | Amicetin | Disruption of viral replication |

Biotechnological Applications

The biosynthesis pathways involving this compound are being explored for their potential to produce novel antibiotics through genetic engineering. The identification of specific genes responsible for this compound incorporation into antibiotic structures opens avenues for synthetic biology applications.

Case Study: Genetic Engineering

- Study : Characterization of the ami gene cluster revealed critical genes involved in this compound biosynthesis, such as amiG, which encodes a glycosyltransferase essential for forming the α-(1→4)-glycosidic bond .

- Outcome : This understanding allows for targeted manipulation to enhance antibiotic production.

Pharmaceutical Development

This compound derivatives are being investigated as potential leads in drug discovery due to their unique structural features and biological activities. The ability to modify the sugar moiety opens up possibilities for creating more effective therapeutic agents with reduced side effects.

Data Table: Potential Drug Candidates

| Compound | Activity | Target Disease |

|---|---|---|

| Amicetin | Antibacterial | Tuberculosis |

| Amosamine derivatives | Antiviral | Viral infections |

| Modified this compound | Antitumor | Cancer |

Natural Product Research

This compound's role in natural products derived from marine actinomycetes has been a focus area. Compounds containing this compound have been isolated from marine sources, showcasing their potential as novel antimicrobial agents.

Case Study: Marine-Derived Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Sugars

Rhodinose

- Structural Similarities and Differences: Rhodinose (l-rhodinose) is a 2,3,6-trideoxy hexose enantiomer of amicetose (d-amicetose) . Both lack hydroxyl groups at positions 2, 3, and 6, but differ in stereochemistry (Figure 1).

- Functional Roles: Rhodinose is commonly found in antibiotics like rhodomycin and grincamycin, while this compound predominates in amicetin and related compounds . In angucyclines, glycosylation at C3 with either rhodinose or this compound alters bioactivity; for example, grincamycins exclusively use rhodinose, whereas Streptomyces sp. RO-S4 metabolites utilize this compound at the same position .

- Biosynthetic Pathways: Both sugars are attached via glycosyltransferases (GTs). In amicetin biosynthesis, AmiJ catalyzes the coupling of this compound to cytosine , while rhodinose attachment in grincamycins involves distinct GTs yet to be fully characterized .

Table 1: Structural and Functional Comparison of this compound and Rhodinose

Aculose

- Structural Features :

Aculose (3-C-methyl-2,6-dideoxy sugar) shares deoxygenation at positions 2 and 6 with this compound but includes a methyl branch at C3 . - Functional Comparison: In butenyl-spinosyn biosynthesis, aculose replaces amino sugars (e.g., forosamine) to generate derivatives with modified insecticidal activity .

Rhamnose and Forosamine

- Rhamnose (6-deoxy-l-mannose): A 6-deoxy sugar found in spinosyns, rhamnose is O-methylated to enhance bioactivity . Unlike this compound, rhamnose retains hydroxyl groups at positions 2 and 3, increasing hydrogen-bonding capacity .

- Forosamine (4-dimethylamino-2,3,4,6-tetradeoxy sugar): A nitrogen-containing deoxy sugar in spinosyns, forosamine’s amine group enables ionic interactions absent in this compound .

Table 2: Comparison of Deoxy Sugars in Glycosylated Antibiotics

Research Findings on Functional Impacts

Role in Angucycline Bioactivity

- In Streptomyces sp. RO-S4, this compound-glycosylated angucyclines (e.g., compounds 19a, 25) exhibit potent antibacterial activity due to optimized sugar-aglycone interactions . Replacement with rhodinose (e.g., grincamycin L) reduces efficacy, suggesting stereospecificity in target binding .

- MS/MS fragmentation studies reveal that this compound loss (ΔC6H10O2) is a hallmark of angucycline degradation, aiding structural annotation .

Preparation Methods

Early Synthetic Approaches: Foundation of Amicetose Chemistry

The first synthesis of this compound was reported by Haines in 1972, who established a foundational route starting from methyl 4,6-O-benzylidene-β-D-allopyranoside. Through sequential deoxygenation at C2, C3, and C6, the method achieved L-rhodinose as a key intermediate, which was then epimerized to D-amicetose via oxidation-reduction sequences . However, this approach suffered from low overall yields (12–18%) due to multiple protection-deprotection steps.

In 1976, Dyong and Jersch simplified the synthesis by employing DL-glyceraldehyde as a chiral pool starting material. Their four-step route involved Wittig olefination to install the C4–C5 diol, followed by stereoselective reduction (NaBH₄/CeCl₃), yielding racemic this compound with 34% efficiency . While this method avoided complex protecting groups, resolution of enantiomers remained a bottleneck.

Enantioselective Methods: Asymmetric Induction and Catalysis

The 1990s saw advances in asymmetric synthesis. Lajšić and Miljković (1992) developed a D-amicetose-specific route from D-glucose, leveraging Sharpless asymmetric dihydroxylation (AD) to set the C4–C5 stereochemistry . The key step involved AD of methyl (E)-4,5-dideoxy-D-glycero-hept-4-enoate, achieving 78% enantiomeric excess (ee) and 41% overall yield .

Noecker et al. (1998) introduced three enantioselective pathways:

-

Route A : Chiral auxiliary-mediated alkylation of (R)-propylene oxide, yielding L-amicetose in 7 steps (22% yield) .

-

Route B : Enzymatic resolution of (±)-3,4-dihydroxyhexanal using lipase PS-30, affording D-amicetose with >98% ee but requiring recycling of the undesired enantiomer .

-

Route C : Evans’ oxazolidinone-mediated aldol reaction, achieving 67% diastereoselectivity at C4 and 51% overall yield .

Metathesis-Based Syntheses: Olefin Cross-Metathesis Strategies

Olefin cross-metathesis (CM) emerged as a powerful tool in the 2000s. A 2014 study demonstrated the use of ring-closing metathesis (RCM) to construct the this compound skeleton from L-ethyl lactate . The sequence involved:

-

CM of allylic alcohol 2 with acrolein, yielding enal 8 (Grubbs II catalyst, 82%).

-

Hydrogenation (Pd/C, H₂) to install the C4–C5 diol (51% yield).

Key data from this approach:

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| CM | Grubbs II, CH₂Cl₂ | 82% | α:β = 9:1 |

| Hydrog. | Pd/C, H₂, MeOH | 51% | >95% ee |

Despite improved stereocontrol, scalability was limited by catalyst costs .

Acid Hydrolysis of Natural Glycosides: Isolation from Kigamicins

A biogenetic route was reported in 2003 through hydrolysis of kigamicin A, a macrolide antibiotic . Treatment with 1 N HCl in THF (18 h, rt) cleaved the glycosidic bond, releasing D-amicetose in 90% yield (optical rotation [α]D²² = +42.5° in acetone) . This method provides enantiopure product but depends on the availability of kigamicins, which are scarce in nature.

Recent Catalytic Methods: Zinc Tetrafluoroborate-Mediated Glycosylation

The most efficient synthesis to date (2024) employs Zn(BF₄)₂ as a catalyst for α-stereoselective pseudoglycal formation . Starting from L-rhamnal:

-

Step 1 : Zn(BF₄)₂-catalyzed glycosylation with methanol (0°C, 1 h), affording methyl α-L-amicetoside (92%).

-

Step 2 : TEMPO oxidation (NaClO, 0°C) to the glycosyl uronic acid (85%).

-

Step 3 : Decarboxylation (Cu(OAc)₂, 120°C) yielding D-amicetose (54% overall) .

Advantages over prior methods:

Q & A

Q. How can researchers establish a foundational understanding of Amicetose's physicochemical properties to guide experimental design?

Begin with a systematic literature review to identify gaps in existing data, followed by preliminary experiments using spectroscopic methods (e.g., NMR, FTIR) and chromatographic techniques (HPLC) to characterize purity, stability, and solubility. Prioritize reproducibility by adhering to standardized protocols for compound handling .

Q. What methodologies are appropriate for the preliminary assessment of this compound's bioactivity in in vitro models?

Design dose-response experiments using cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls. Validate results through triplicate trials and statistical analysis (e.g., ANOVA). Use established cell lines and reference compounds to ensure comparability across studies .

How should researchers formulate hypothesis-driven questions to investigate this compound's therapeutic potential?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to narrow the scope. For example: "Does this compound (Intervention) reduce inflammatory markers (Outcome) in murine macrophages (Population) compared to dexamethasone (Comparison)?" .

Advanced Research Questions

Q. How should researchers design controlled experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

Combine computational modeling (e.g., molecular docking) with systematic synthetic modifications. Use high-throughput screening to assess bioactivity variations. Validate hypotheses with X-ray crystallography or cryo-EM to resolve binding interactions. Document all synthetic steps and characterization data to ensure reproducibility .

Q. What strategies are effective for resolving contradictory data on this compound's mechanism of action across independent studies?

Conduct comparative meta-analysis of experimental conditions (e.g., cell types, dosage, exposure time). Replicate key studies under standardized protocols. Employ sensitivity analyses to identify variables influencing outcomes. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. How can researchers optimize synthetic protocols for this compound to ensure reproducibility and scalability in academic settings?

Implement Design of Experiments (DoE) methodologies to test reaction parameters (e.g., temperature, catalysts). Characterize intermediates and final products via LC-MS and elemental analysis. Share detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What advanced analytical techniques are critical for elucidating this compound's metabolic pathways in in vivo systems?

Use isotope-labeled this compound in pharmacokinetic studies paired with mass spectrometry (e.g., LC-MS/MS) to track metabolite formation. Integrate transcriptomic and proteomic data to identify enzymatic pathways. Validate findings with gene knockout models or enzymatic inhibition assays .

Q. How can researchers formulate mechanistic hypotheses about this compound's cellular targets using multi-omics approaches?

Combine RNA-seq, proteomics, and metabolomics data to identify dysregulated pathways. Apply network pharmacology tools to map interactions between this compound and potential targets. Confirm hypotheses with CRISPR-based gene editing or siRNA knockdown experiments .

Methodological Frameworks

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., Western blot vs. ELISA) and assess methodological biases (e.g., sample preparation, detection limits) .

- Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register experimental designs to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.